Cefazolin pivaloyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S3/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23)/t9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQNLAKCAGCVKA-BXKDBHETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2384108-14-7 | |
| Record name | (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2384108147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFAZOLIN PIVALOYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705J53S4IH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations Involving Pivaloyl Moieties
Pivaloyl Chloride as a Reagent in Cephalosporin (B10832234) Synthesis
Pivaloyl chloride serves as a crucial reagent in the synthesis of various cephalosporins, primarily utilized for acylation reactions. asm.orgnih.gov Its bulky tert-butyl group offers specific steric and electronic properties that are advantageous in multi-step synthetic processes.
Acylation Reactions in Beta-Lactam Chemistry
In the synthesis of cephalosporins, such as cefazolin (B47455), pivaloyl chloride is often used to form a mixed anhydride (B1165640). lookchem.comgoogle.com This reactive intermediate then facilitates the acylation of the 7-amino group of a cephalosporin nucleus, like 7-amino-desacetoxycephalosporanic acid (7-ADCA) or 7-aminocephalosporanic acid (7-ACA). uobasrah.edu.iqgoogle.com The reaction typically proceeds via a two-step mechanism: the activation of a carboxylic acid side chain by pivaloyl chloride to form a mixed anhydride, followed by a nucleophilic attack from the amino group of the β-lactam core to form the desired amide bond.
For example, in the synthesis of cefazolin, a mixed acid anhydride is prepared from 1H-tetrazole-1-acetic acid and pivaloyl chloride. researchgate.net This anhydride then reacts with the 7-amino group of the cephalosporin intermediate. researchgate.net This method is a common strategy in the industrial production of semi-synthetic penicillins and cephalosporins. google.com
Optimization of Reaction Parameters and Purity Profiles
The efficiency and purity of cephalosporin synthesis involving pivaloyl chloride are highly dependent on the optimization of reaction parameters. Key variables include temperature, pH, solvent, and the presence of catalysts. googleapis.com
In a typical synthesis of cefazolin sodium, the reaction involving pivaloyl chloride is conducted at very low temperatures, often between -20°C and -50°C, to control the reactivity of the mixed anhydride and minimize side reactions. researchgate.netgoogleapis.com The choice of solvent, such as methylene (B1212753) chloride, and the use of a base, like triethylamine (B128534) or tetramethyl guanidine, are also critical for the reaction's success. googleapis.com
The table below summarizes typical reaction parameters that are optimized in such syntheses.
| Parameter | Optimized Condition/Range | Rationale |
| Temperature | -50°C to -20°C | To control the reactivity of the mixed anhydride and prevent degradation. researchgate.netgoogleapis.com |
| pH | 6.0 - 8.0 (enzymatic); acidic to neutral (chemical) | To maintain the stability of the β-lactam ring and optimize enzyme or chemical reactivity. google.comasm.org |
| Solvent | Methylene chloride, Dichloromethane | Provides a suitable non-aqueous environment for the reaction. googleapis.com |
| Catalyst/Base | Triethylamine, Tetramethyl guanidine | To neutralize HCl formed during the reaction and facilitate the formation of the mixed anhydride. googleapis.com |
The purity of the final product is a significant concern, as residual pivaloyl chloride can be present in the final active pharmaceutical ingredient. lookchem.com Analytical methods, such as headspace sampling coupled with gas chromatography-mass spectrometry, have been developed to detect and quantify pivaloyl chloride residues in cephalosporin bulk drugs to ensure their safety and quality. google.comnottingham.ac.uk
Enzymatic Approaches for Cephalosporin Synthesis and Related Derivatization
Enzymatic methods present a greener and more selective alternative to traditional chemical synthesis for producing cephalosporins. nih.gov Penicillin G acylase (PGA) is a key enzyme in this field, capable of catalyzing the acylation of cephalosporin nuclei. nih.govnih.gov
While direct enzymatic acylation with a pivaloyl group is not the standard application, enzymes play a role in the broader context of synthesizing cephalosporins where pivaloyl chloride is used in preceding or alternative chemical steps. For instance, enzymatic processes are used for the synthesis of the 7-ACA or 7-ADCA nucleus, which can then be chemically acylated using pivaloyl chloride-derived mixed anhydrides. nih.govgoogle.com
Research has explored the use of immobilized enzymes to improve the efficiency and reusability of the biocatalyst. google.com For the synthesis of cefazolin, an enzymatic process using penicillin G amidase has been developed to acylate 7-amino-3-(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with a tetrazole-containing acetic acid derivative. google.com This enzymatic step can replace the chemical acylation that often employs pivaloyl chloride. google.com The conditions for such enzymatic reactions, including pH and temperature, are carefully controlled to optimize the synthesis-to-hydrolysis ratio, maximizing the product yield. researchgate.net
The table below outlines a comparison between chemical and enzymatic acylation in cephalosporin synthesis.
| Feature | Chemical Acylation (with Pivaloyl Chloride) | Enzymatic Acylation (e.g., with PGA) |
| Reagents | Pivaloyl chloride, organic solvents, strong bases. googleapis.com | Activated acyl donor (e.g., ester), aqueous buffer. nih.govgoogle.com |
| Conditions | Very low temperatures (-50°C to -20°C), anhydrous. researchgate.netgoogleapis.com | Mild temperatures (0°C to 40°C), specific pH range (e.g., 6-8). google.com |
| Selectivity | Can have side reactions leading to impurities. lookchem.com | High chemo-, regio-, and stereoselectivity. nih.gov |
| Environmental Impact | Use of hazardous solvents and reagents. nih.gov | Greener process with less waste. nih.gov |
Derivatization Pathways and Chemical Stability Considerations for Pivaloyl-Modified Cephalosporins
A significant application of pivaloyl groups in cephalosporin chemistry is the formation of pivaloyloxymethyl (POM) esters at the C-4 carboxyl group. google.comresearchgate.net This derivatization is a prodrug strategy to enhance the oral bioavailability of cephalosporins that are otherwise poorly absorbed. google.comnih.gov The lipophilic POM ester masks the polar carboxylic acid, facilitating absorption through the intestine. google.comnih.gov Once absorbed, the ester is cleaved by endogenous esterases to release the active cephalosporin.
The chemical stability of these pivaloyl-modified cephalosporins is a critical factor. google.com Degradation can occur through several pathways, primarily hydrolysis and isomerization. google.com
The degradation kinetics of cephalosporin POM esters have been studied in phosphate (B84403) buffer solutions. google.com The primary degradation pathway involves the isomerization of the active Δ³-cephalosporin ester to the inactive Δ²-isomer, which is then rapidly hydrolyzed to the corresponding Δ²-acid. google.comgoogle.com Direct hydrolysis of the Δ³-ester to the parent Δ³-acid is a much slower process. google.com The rate of this degradation is influenced by pH, buffer concentration, and the substituent at the C-3 position of the cephalosporin. google.com
Studies in human intestinal juice have shown that for some cephalosporin prodrug esters, enzymatic hydrolysis to the active Δ³-cephalosporin is the predominant pathway, and it is significantly faster than the chemical isomerization to the inactive Δ²-isomer. asm.orggoogle.com This suggests that the incomplete bioavailability of these prodrugs is more likely due to efficient enzymatic hydrolysis in the gut lumen before absorption rather than chemical degradation via isomerization. asm.orggoogle.com
The table below details the major degradation products of pivaloyloxymethyl cephalosporin esters.
| Degradation Pathway | Key Intermediate/Product | Biological Activity |
| Isomerization followed by Hydrolysis | Δ²-cephalosporin ester -> Δ²-cephalosporin acid | Inactive. google.comgoogle.com |
| Direct Hydrolysis (Chemical) | Δ³-cephalosporin acid (parent drug) | Active. google.com |
| Direct Hydrolysis (Enzymatic) | Δ³-cephalosporin acid (parent drug) | Active. asm.orggoogle.com |
Further derivatization of pivaloyl-modified cephalosporins is also an area of research to develop new antibiotics with improved properties. researchgate.net
Analytical Methodologies for Cefazolin Pivaloyl Quantification and Impurity Profiling
Chromatographic Techniques for Separation and Detection
Chromatographic methods are central to the separation and quantification of cefazolin (B47455) pivaloyl from the active pharmaceutical ingredient (API) and other related impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of cefazolin and its impurities. researchgate.net Developing and validating a stability-indicating HPLC method is crucial for accurately determining the drug's purity and monitoring its degradation.
Several studies have focused on developing robust HPLC methods for cefazolin sodium, which can be adapted for the quantification of impurities like cefazolin pivaloyl. For instance, a reversed-phase HPLC (RP-HPLC) method was developed using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 6.8) and methanol, with UV detection at 254 nm. bioline.org.brtjpr.orgajol.info This method demonstrated good resolution between the main drug peak and its degradation products. bioline.org.brtjpr.orgajol.info
Another validated HPLC method utilized a Hibar® µBondapak® C18 column with a mobile phase of acetonitrile (B52724) and monobasic sodium phosphate buffer (17:83 ratio) at a flow rate of 1.0 mL/min and detection at 254 nm. dovepress.com This method showed linearity over a concentration range of 5–100 µg/mL. dovepress.com A separate validated method employed a Zorbax Eclipse Plus C18 column with a mobile phase of purified water and acetonitrile (60:40 v/v) adjusted to pH 8, with detection at 270 nm, showing linearity between 30-80 µg/mL. scielo.brunesp.br
Validation of these methods typically adheres to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and robustness. dovepress.comresearchgate.net
Table 1: Exemplary HPLC Method Parameters for Cefazolin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | SS Wakosil II- C18 (250 mm × 4.6 mm, 5 µm) bioline.org.brtjpr.orgajol.inforesearchgate.net | Hibar® µBondapak® C18 dovepress.com | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 μm) scielo.brunesp.br |
| Mobile Phase | Phosphate buffer (pH 6.8) : Methanol (5:2 v/v) bioline.org.brtjpr.orgajol.inforesearchgate.net | Acetonitrile : Monobasic sodium phosphate buffer (17:83) dovepress.com | Purified water : Acetonitrile (60:40 v/v), pH 8 scielo.brunesp.br |
| Flow Rate | 1.0 mL/min bioline.org.brtjpr.orgajol.inforesearchgate.net | 1.0 mL/min dovepress.com | 0.5 mL/min scielo.brunesp.br |
| Detection | UV at 254 nm bioline.org.brtjpr.orgajol.inforesearchgate.net | UV at 254 nm dovepress.com | UV at 270 nm scielo.brunesp.br |
| Linearity Range | 1 - 50 µg/mL bioline.org.brtjpr.orgresearchgate.net | 5 - 100 µg/mL dovepress.com | 30 - 80 µg/mL scielo.brunesp.br |
| Retention Time | 5.72 min bioline.org.br | Not specified | 3.6 min scielo.brunesp.br |
This table is a compilation of data from multiple sources and represents different validated methods for cefazolin analysis, which are foundational for impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For highly sensitive and specific detection of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. thermofisher.commdpi.com This technique is particularly valuable for analyzing genotoxic impurities, which may be present at very low concentrations. google.com
A method for detecting pivaloyl chloride, a potential precursor to this compound, in cephalosporin (B10832234) antibiotics utilizes headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS), which offers high sensitivity and specificity. vulcanchem.comgoogle.com While this method targets the precursor, its principles are relevant for trace analysis of related impurities.
LC-MS/MS methods have been developed for the quantification of cefazolin in various biological matrices, demonstrating the technique's applicability. nih.govnih.gov For instance, a validated LC-MS/MS method for cefazolin in human adipose tissue used a Synergi Fusion-RP column and a mobile phase of ammonium (B1175870) formate (B1220265) and formic acid in water and acetonitrile. nih.gov The mass spectrometer operated in positive ion mode, monitoring specific precursor-to-product ion transitions. nih.gov Such highly selective and sensitive methods are essential for the trace analysis of impurities like this compound in pharmaceutical substances. arxiv.org
In a study on cefazolin impurities in zebrafish, LC-MS/MS was used to analyze the in vivo concentrations of various impurities, including this compound (referred to as impurity N). frontiersin.orgnih.govresearchgate.net This highlights the capability of LC-MS/MS to quantify specific impurities even in complex biological systems. frontiersin.orgnih.govresearchgate.net
Spectroscopic Characterization Methods
The chemical structure of this compound is (6R,7R)-7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. vulcanchem.comnih.gov Its molecular formula is C16H20N4O4S3, with a molecular weight of approximately 428.6 g/mol . vulcanchem.comnih.gov Spectroscopic analysis confirms the presence of the characteristic β-lactam ring and the pivaloyl group attached to the 7-amino position. vulcanchem.com
Application in Quality Control and Reference Standard Development
The analytical methods described are crucial for the quality control of cefazolin sodium. vulcanchem.com By accurately quantifying impurities like this compound, manufacturers can ensure that their products meet the stringent requirements set by pharmacopoeias. vulcanchem.comchemwhat.com
The development of certified reference standards for cefazolin and its impurities is fundamental to achieving accurate and reproducible analytical results. usp.org These standards are used for the calibration of analytical instruments and for the validation of analytical methods. this compound, as a known impurity (Cefazolin EP Impurity B), has reference materials available for use in analytical method development, validation, and routine quality control testing. chemwhat.com These standards are qualified as Certified Reference Materials (CRMs) and are produced in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability to primary standards from pharmacopoeias like the USP, EP, and BP.
Degradation Studies and Stability Indicating Methods
Stability-indicating analytical methods are essential to demonstrate that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. bioline.org.brresearchgate.net Forced degradation studies are performed under various stress conditions, such as acidic, alkaline, oxidative, and thermal stress, to generate potential degradation products. bioline.org.brdovepress.com
Studies on cefazolin have shown that it is unstable under acidic, alkaline, and oxidative conditions, while being relatively stable under thermal stress. bioline.org.brtjpr.orgresearchgate.net For example, under acidic conditions (0.1 M HCl at 80°C), significant degradation of cefazolin was observed within minutes. bioline.org.br In a neutral aqueous solution at room temperature, a notable percentage of the drug decomposed within an hour. bioline.org.br The developed HPLC methods were able to separate the main cefazolin peak from the peaks of the degradation products, proving their specificity and stability-indicating nature. bioline.org.brresearchgate.net
The kinetics of cefazolin degradation in aqueous solution follow pseudo-first-order kinetics and are influenced by pH. nih.gov The degradation rate is at a minimum in the pH range of 5.5 to 6.5. nih.gov Understanding these degradation pathways is critical for developing stable formulations and for the impurity profiling of this compound, which could potentially be formed or degraded under similar stress conditions.
Preclinical Toxicological Assessment of Cefazolin Pivaloyl As an Impurity
Zebrafish as an In Vivo Model for Impurity Toxicity Screening.plos.orgnih.gov
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for the toxicological screening of pharmaceutical impurities. plos.orgnih.gov Its rapid external development, optical transparency of embryos, and high genetic homology with humans make it an ideal system for observing the effects of chemical compounds on a whole, living organism in real-time. mdpi.com This model allows for the efficient assessment of various toxicological endpoints, providing valuable data for preclinical safety evaluations. plos.orgnih.gov
Embryonic Development Toxicity Evaluation.plos.orgnih.gov
Studies utilizing zebrafish embryos have been instrumental in evaluating the developmental toxicity of cefazolin (B47455) impurities, including cefazolin pivaloyl. frontiersin.orgnih.gov In these assays, zebrafish embryos are exposed to the test compound, and various developmental parameters are monitored. Research has shown that certain cefazolin impurities can induce a range of teratogenic effects, such as shortened body length, bent anterior-posterior axis, twisted notochord, and pericardial sac expansion. nih.gov While specific data on the teratogenic rate and mortality associated with this compound at various concentrations is part of broader impurity studies, the focus remains on identifying which structural components contribute to these toxicities. frontiersin.orgnih.gov For instance, studies have indicated that the 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) (MMTD) structure is a key toxic functional group responsible for embryo deformities. frontiersin.orgnih.gov
Table 1: Embryonic Toxicity Phenotypes Observed in Zebrafish Exposed to Cefazolin Impurities
| Phenotype | Description |
| Shortened Body Length | The overall length of the embryo is significantly reduced compared to the control group. |
| Bent Anterior-Posterior Axis | The normal straight alignment of the body from head to tail is curved or bent. |
| Twisted Notochord | The notochord, a primary structural element, exhibits a twisted or contorted morphology. |
| Pericardial Sac Expansion | The sac surrounding the heart is enlarged, often indicating fluid accumulation or cardiac distress. |
| Opaque Yolk Sac | The yolk sac, which provides nutrients to the developing embryo, loses its normal transparency. |
This table is a generalized representation based on findings from studies on various cefazolin impurities.
Neurobehavioral Studies.plos.orgnih.gov
The neurotoxic potential of cefazolin impurities has also been investigated using zebrafish larvae. nih.gov Neurobehavioral studies assess changes in locomotion, such as swimming speed and activity levels, following exposure to a compound. nih.govfrontiersin.org Cephalosporins, as a class, have been associated with neurotoxic effects. nih.govfrontiersin.org In the context of cefazolin impurities, research has aimed to link specific structural features to neurobehavioral changes. For example, the 7-aminocephalosporanic acid (7-ACA) structure has been identified as a primary contributor to effects on motor nerve function in zebrafish larvae. frontiersin.orgnih.gov While this compound itself has been part of these broader impurity studies, the specific quantitative impact on zebrafish locomotion is often considered in the context of its structural relationship to other impurities. frontiersin.orgnih.gov
Cardiac Function Analysis.plos.orgnih.gov
Given that cardiovascular issues can be a concern with certain drugs, cardiac function analysis in zebrafish is a critical component of toxicological screening. mdpi.com The transparent nature of zebrafish larvae allows for direct observation of the heart, enabling the measurement of heart rate and the detection of morphological abnormalities. mdpi.com Studies on cefazolin impurities have revealed that both the MMTD and 7-ACA structures can impact cardiac function. frontiersin.orgnih.gov In one study, despite having a significantly higher in vivo concentration compared to other impurities and cefazolin itself, this compound (referred to as impurity N) resulted in heart rates in zebrafish embryos that were similar to the control group. vulcanchem.com
Table 2: In Vivo Concentration and Cardiac Effect of this compound in Zebrafish Embryos
| Compound | Relative In Vivo Concentration | Heart Rate Observation |
| Cefazolin | 1x | - |
| Impurity M (Cefazolin epimer) | ~10x that of Cefazolin | - |
| This compound (Impurity N) | ~100x that of Cefazolin | Similar to control group |
Data adapted from a study comparing cefazolin and its impurities. vulcanchem.com This table illustrates the relative absorption and observed cardiac effect under the specific conditions of that study.
Correlation between Structure and Toxicity for Cefazolin Impurities, including Pivaloyl Derivatives.plos.orgnih.gov
A key focus of preclinical research on cefazolin impurities is to establish a structure-toxicity relationship (STR). frontiersin.orgnih.gov This involves understanding how different chemical moieties on the cefazolin molecule contribute to various toxicological endpoints. This compound is characterized by the acylation of the 7-amino group of cefazolin with a pivaloyl group. vulcanchem.com This structural modification distinguishes it from the parent drug and other impurities. vulcanchem.com
Research has elucidated the following correlations for cefazolin impurities:
Embryo Deformity: Primarily associated with the 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) structure. frontiersin.orgresearchgate.net
Motor Nerve Function: Mainly affected by the 7-aminocephalosporanic acid (7-ACA) structure. frontiersin.orgresearchgate.net
Cardiac Function: Influenced by both the MMTD and 7-ACA structures. frontiersin.orgresearchgate.net
The spatial configuration of the 7-side chain, as seen in this compound, can influence the in vivo absorption of the compound, which in turn can affect its toxic potential. frontiersin.org
Implications for Impurity Control and Pharmaceutical Quality Assurance.plos.orgnih.govunesp.br
The toxicological assessment of impurities like this compound has significant implications for impurity control and pharmaceutical quality assurance. nih.govunesp.br The presence of impurities in cefazolin sodium has been linked to adverse drug reactions (ADRs). vulcanchem.com Understanding the toxic potential of specific impurities allows for the development of targeted analytical methods to detect and quantify them in the final drug product. unesp.brscielo.br This knowledge informs the setting of appropriate limits for these impurities in pharmacopeial monographs and by regulatory agencies. frontiersin.orgnih.gov The goal is to ensure that the levels of potentially harmful impurities are kept below a threshold that would pose a risk to patients. nih.gov By controlling the impurity profile of cefazolin sodium, pharmaceutical manufacturers can enhance the safety and quality of this essential medicine. unesp.brscielo.br
Structure Activity Relationships Sar of Pivaloyl Modified Cephalosporins
Conformational and Electronic Effects of the Pivaloyl Moiety
The introduction of a pivaloyl group, a bulky substituent, into a cephalosporin (B10832234) molecule induces significant conformational and electronic changes that influence its physicochemical properties and biological interactions.
Electronic Effects: The primary electronic effect of the pivaloyl ester modification is the masking of the negatively charged C-4 carboxyl group. This neutralization of charge drastically increases the molecule's lipophilicity (fat solubility). This enhanced lipophilicity is a critical factor for improving permeation across biological membranes, such as the intestinal wall, which is essential for oral absorption. researchgate.netexo-ricerca.it The ester linkage itself is electron-withdrawing, which can subtly influence the electronic environment of the cephem nucleus. However, its main role is to serve as a temporary, lipophilic mask that is later removed to un-expose the polar carboxylate, a group essential for anchoring the active drug to its target, the penicillin-binding proteins (PBPs).
Table 1: Summary of Conformational and Electronic Effects of the Pivaloyl Moiety
| Effect Type | Description | Consequence for Biological Activity |
|---|---|---|
| Conformational (Steric) | Introduction of a bulky tert-butyl group. | Alters molecular shape; may shield the β-lactam ring from premature degradation and influence interaction with esterase enzymes. openstax.orgmsdvetmanual.comacs.org |
| Electronic (Physicochemical) | Masks the polar C-4 carboxylate group, significantly increasing lipophilicity. | Enhances passive diffusion across biological membranes, leading to improved oral bioavailability of the prodrug. researchgate.netexo-ricerca.it |
| Electronic (Reactivity) | The ester group is designed for enzymatic cleavage to regenerate the active carboxylic acid. | The prodrug itself is inactive; biological activity is dependent on efficient in-vivo hydrolysis to the parent cephalosporin. mpdkrc.edu.in |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pivaloyl-Containing Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For cephalosporins, QSAR models have been instrumental in understanding the physicochemical properties that govern antibacterial potency and pharmacokinetic behavior. nih.govresearchgate.net
When considering pivaloyl-containing analogs, which are prodrugs, QSAR models must account for factors influencing both absorption and subsequent activity. Research has shown that lipophilicity is a dominant factor. researchgate.net The addition of a pivaloyloxymethyl ester can significantly increase the Log P value (a measure of lipophilicity) of a cephalosporin. QSAR studies on various cephalosporins have consistently identified lipophilicity and other descriptors like polar surface area and molecular weight as critical for activity and pharmacokinetics. researchgate.netresearchgate.net For instance, a QSAR study of 28 commercially available cephalosporins found that polar interactions and hydrogen-bonding properties were major factors affecting plasma protein binding, a key pharmacokinetic parameter. researchgate.netresearchgate.net
The development of pivaloyl ester prodrugs is a direct application of SAR principles. Studies have demonstrated that converting a poorly absorbed cephalosporin into its pivaloyloxymethyl ester can lead to significantly improved oral absorption and higher urinary recovery in animal models, indicating successful systemic uptake. researchgate.netnih.gov QSAR models help rationalize these findings by quantifying the impact of structural modifications, like the addition of a pivaloyl group, on key molecular descriptors that drive biological processes. exo-ricerca.itresearchgate.net
Table 2: Impact of Pivaloyl Modification on Key QSAR Descriptors
| QSAR Descriptor | Change upon Pivaloyl Esterification | Predicted Impact |
|---|---|---|
| Lipophilicity (Log P) | Significant Increase | Enhanced membrane permeability and oral absorption. researchgate.netexo-ricerca.it |
| Polar Surface Area (PSA) | Decrease | Improved transport across the intestinal barrier and blood-brain barrier. researchgate.net |
| Molecular Weight (MW) | Increase | May influence binding to transporters and enzymes; must be kept within an optimal range. researchgate.net |
| Hydrogen Bond Acceptors | Increase (due to ester carbonyls) | Can influence solubility and interactions with biological targets. researchgate.net |
Stereochemical Influences on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to the biological activity of cephalosporins. The specific stereoconfiguration of the core nucleus and its side chains dictates the molecule's ability to bind to its bacterial targets and its susceptibility to resistance mechanisms.
The core structure of all penicillins and cephalosporins possesses a specific stereochemistry that imparts the necessary strain on the β-lactam ring, making it an effective acylating agent of bacterial transpeptidase enzymes. openstax.orgnih.gov Modifications that alter this core stereochemistry, for example, changing the cis conformation of hydrogens at C-5 and C-6, can drastically change the biological activity profile. nih.gov
For pivaloyl-modified cephalosporins, two main stereochemical aspects are critical:
Stereochemistry of the Cephem Nucleus and C-7 Side Chain: Like its parent compound, a pivaloyl prodrug must ultimately release a cephalosporin with the correct stereochemistry to be active. For many cephalosporins, the D-stereoisomer of the α-amino group in the C-7 side chain is crucial for antibacterial activity. asm.org This structural requirement is preserved in the design of the prodrug.
Stereochemistry of the Prodrug Linker: When the pivaloyl group is part of a larger promoiety, such as a 1-(pivaloyloxy)ethyl group, a new chiral center is introduced at the point of attachment to the C-4 carboxylate. The stereochemistry at this new center can significantly influence the rate and efficiency of enzymatic hydrolysis by serum esterases. Different stereoisomers of the prodrug can be cleaved at different rates, affecting the pharmacokinetics of the active drug's release. While specific data on cefazolin (B47455) pivaloyl isomers is limited in the provided search results, the principle that esterase-mediated hydrolysis is stereoselective is well-established in prodrug design. mdpi.com
Furthermore, studies have shown that while the D-phenylglycine side chain is often optimal for antibacterial activity, the intestinal peptide transporter responsible for the oral uptake of some β-lactams may prefer the L-stereoisomer. asm.org This highlights the complex interplay of stereochemistry in determining not just the intrinsic activity but also the absorption and distribution of the antibiotic.
Table 3: Influence of Stereochemistry on Biological Interactions of Cephalosporins
| Molecular Feature | Stereochemical Consideration | Impact on Biological Interaction |
|---|---|---|
| β-Lactam Ring Core | Fixed cis-stereochemistry at C6/C7. | Essential for the strained ring system required for inactivating penicillin-binding proteins (PBPs). nih.gov |
| C-7 Acylamino Side Chain | Often requires a specific (e.g., D) configuration at the α-carbon. | Crucial for potent antibacterial activity and effective binding to the active site of PBPs. asm.org |
| C-3 Side Chain | The nature and stereochemistry of this substituent modulate the antibacterial spectrum and resistance to β-lactamases. wikipedia.orgresearchgate.net | Affects binding affinity to PBPs and overall potency. wikipedia.org |
| Prodrug Ester Linkage (e.g., 1-pivaloyloxyethyl) | Creation of a new chiral center. | Can influence the rate of enzymatic hydrolysis by esterases, thus affecting the release rate and bioavailability of the active drug. mdpi.com |
Pharmacokinetic and Metabolic Considerations for Pivaloyl Containing Compounds in Preclinical Models
Absorption and Distribution Dynamics of Pivaloyl Esters
Pivaloyl esters, such as cefditoren (B193786) pivoxil and cefcapene (B134052) pivoxil, are prodrugs designed to enhance the oral bioavailability of parent compounds. wikipedia.orgmdpi.com Following oral administration, these esters are absorbed from the gastrointestinal tract. fda.govfda.gov The lipophilic nature of the pivaloyl moiety facilitates membrane permeability, leading to increased transepithelial transport via passive diffusion.
Preclinical studies in rats and dogs with radiolabeled cefcapene pivoxil (CFPN-PI) have shown that the primary site of absorption is the upper and middle parts of the small intestine. nih.gov The absorption ratios in these animal models were found to be 25% and 35% in the fasted and fed states, respectively. nih.gov In Caco-2 cell models, a tool for predicting oral absorption, the predicted oral absorption of CFPN-PI was high. nih.gov
Once absorbed, the distribution of the active drug can be extensive. For instance, cefditoren has a mean volume of distribution at a steady state of 9.3 ± 1.6 L. fda.govfda.gov The distribution is not limited to the bloodstream; for example, cefditoren penetrates into skin blister fluid and tonsil tissue. fda.govfda.gov In preclinical studies with tebipenem (B1682724) pivoxil in mice with respiratory tract infections, significant concentrations of the active drug, tebipenem, were found in both lung tissue and serum. portico.org Similarly, studies in morbidly obese versus non-obese patients have shown that while cefazolin (B47455) distribution into subcutaneous adipose tissue is reduced in obese individuals, it still occurs. nih.govcapes.gov.br The penetration of cefazolin into infected wound tissue has also been demonstrated, with tissue concentrations peaking approximately one to two hours after serum concentrations. nih.gov
Table 1: Pharmacokinetic Parameters of Pivaloyl Esters in Preclinical Models
| Compound | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| Cefcapene Pivoxil (CFPN-PI) | Rats, Dogs | Absorption primarily in the upper and middle small intestine. Absorption ratios of 25% (fasted) and 35% (fed). | nih.gov |
| Cefditoren Pivoxil | N/A (General Data) | Mean volume of distribution at steady state (Vss) is 9.3 ± 1.6 L. Penetrates skin blister fluid and tonsil tissue. | fda.govfda.gov |
| Tebipenem Pivoxil | Mice (respiratory infection model) | Demonstrated significant lung and serum concentrations. Cmax in lung: 9.03 µg/g; Cmax in serum: 51.24 µg/ml. | portico.org |
| Cefazolin | Humans (obese vs. non-obese) | Reduced subcutaneous adipose tissue distribution in morbidly obese patients. | nih.govcapes.gov.br |
Enzymatic Hydrolysis and Biotransformation of Pivaloyl Esters in Biological Systems
Upon absorption, pivaloyl esters undergo enzymatic hydrolysis, a crucial step in their bioactivation. fda.govscielo.br This process is primarily mediated by esterases present in the intestinal wall, liver, and blood. nih.govresearchgate.net The hydrolysis of the ester bond releases the active drug and a pivalate (B1233124) (pivalic acid) molecule. nagoya-cu.ac.jpnih.gov
Studies using Caco-2 cells and rat jejunum homogenates have demonstrated that the esterase activity is significantly higher in the rat intestine than in the Caco-2 cells. nih.gov This suggests that a substantial portion of the hydrolysis occurs during the first pass through the gut wall. nih.gov In these models, pivampicillin (B1678493) appeared to be a better substrate for intestinal homogenates than cefcapene pivoxil. nih.gov The hydrolysis is generally rapid, with most of the prodrug being converted before reaching the basolateral side of the intestinal monolayer. nih.gov
The liberated pivalic acid undergoes further biotransformation. It is activated to its coenzyme A (CoA) thioester, pivaloyl-CoA, by acyl-CoA synthetases. researchgate.netnih.gov However, unlike many other short-chain fatty acids, pivaloyl-CoA cannot be readily oxidized in mammalian cells due to its branched tertiary butyl group. researchgate.net Instead, it serves as a substrate for carnitine acyltransferases, leading to the formation of pivaloylcarnitine (B1222081). researchgate.netnih.govsnmjournals.orgsnmjournals.org This conjugation with carnitine is a key step in the metabolic pathway of pivalate. researchgate.net
Table 2: Enzymatic Hydrolysis and Biotransformation of Pivaloyl Esters
| Process | Key Enzymes | Location | Metabolites Formed | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | Esterases | Intestinal wall, liver, blood | Active Drug + Pivalic Acid | fda.govnih.govresearchgate.net |
| Pivalic Acid Activation | Acyl-CoA Synthetases | Intracellular | Pivaloyl-CoA | researchgate.netnih.gov |
| Carnitine Conjugation | Carnitine Acyltransferases | Intracellular | Pivaloylcarnitine | researchgate.netnih.govsnmjournals.orgsnmjournals.org |
Elimination Pathways of Pivaloyl-Derived Metabolites
The primary route of elimination for the pivalate moiety cleaved from pivaloyl ester prodrugs is through the formation and subsequent excretion of pivaloylcarnitine. researchgate.netnih.gov Following its formation, pivaloylcarnitine is transported out of the cells and enters the plasma. researchgate.net It is then efficiently eliminated from the body, primarily through renal excretion in the urine. researchgate.netoregonstate.edueuropa.eu
Studies in healthy human volunteers administered S-1108, a pivalate-containing antibiotic, demonstrated that over 90% of the liberated pivalic acid was excreted in the urine as pivaloylcarnitine within 24 hours. nih.gov Very little free pivalic acid was detected in the urine, indicating an almost quantitative conjugation with carnitine. nih.gov The renal clearance of pivaloylcarnitine is rapid. researchgate.net
The formation and excretion of pivaloylcarnitine can have implications for the body's carnitine homeostasis. researchgate.net Chronic administration of pivalate-containing drugs can lead to a depletion of carnitine stores, as the urinary loss of pivaloylcarnitine can exceed the rate of carnitine intake and biosynthesis. researchgate.netoregonstate.edu
In preclinical studies using a radiolabeled pivalic acid analog, 18F-FPIA, substantial uptake was observed in the kidney cortex, with clearance occurring primarily through urinary excretion. snmjournals.orgsnmjournals.org This further supports the role of the kidneys in the elimination of pivaloyl-derived metabolites.
Protein Binding Characteristics in Preclinical Contexts
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is generally considered pharmacologically active and available for distribution and elimination. For pivaloyl-containing cephalosporins, the protein binding of the active moiety can vary.
Cefditoren, the active form of cefditoren pivoxil, exhibits an average plasma protein binding of 88%. wikipedia.orgfda.govfda.gov This binding is primarily to human serum albumin and is independent of the drug concentration within the therapeutic range. fda.govfda.gov Reduced serum albumin levels can lead to decreased binding. fda.gov Cefetamet (B193807), the active metabolite of cefetamet pivoxil, shows lower plasma protein binding at 22%, also primarily to albumin. nih.gov
The protein binding of the prodrug itself can also be a factor. For instance, in studies with a series of N-(pivaloyloxy)alkoxy-carbonyl prodrugs, the plasma protein binding of the parent compound was low, while the brain protein binding was significantly higher, which could explain discrepancies between cerebrospinal fluid and brain tissue concentrations. nih.gov
Table 3: Plasma Protein Binding of Active Moieties from Pivaloyl Esters
| Active Compound | Pivaloyl Prodrug | Average Plasma Protein Binding | Primary Binding Protein | Reference |
|---|---|---|---|---|
| Cefditoren | Cefditoren Pivoxil | 88% | Albumin | wikipedia.orgfda.govfda.gov |
| Cefetamet | Cefetamet Pivoxil | 22% | Albumin | nih.gov |
In Vitro Pharmacodynamics and Antimicrobial Resistance Landscape
Mechanisms of Antimicrobial Action of Cefazolin (B47455) (Parent Drug)
Cefazolin, a first-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. wikipedia.orgpatsnap.comontosight.ai This process is crucial for maintaining the structural integrity of bacteria. The primary target of cefazolin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comdrugbank.compatsnap.com
The bacterial cell wall is composed of a complex polymer called peptidoglycan, which consists of sugar and amino acid chains. PBPs play a vital role in the final steps of peptidoglycan synthesis, specifically in cross-linking the peptidoglycan strands. patsnap.com Cefazolin binds to these PBPs, effectively inactivating them. patsnap.comdrugbank.com This inhibition of PBP function disrupts the cross-linking process, leading to the formation of a weakened and defective cell wall. patsnap.com
As a result of the compromised cell wall, the bacterial cell becomes susceptible to osmotic pressure and eventually undergoes lysis, which is the disintegration of the cell. patsnap.com This mechanism of action, which directly leads to bacterial cell death, is why cefazolin is considered bactericidal. wikipedia.org The effectiveness of this process is particularly pronounced in rapidly dividing bacteria, as they are actively synthesizing new cell walls. patsnap.compatsnap.com
In Vitro Antimicrobial Spectrum of Cefazolin and Related Cephalosporins
Cefazolin, as a first-generation cephalosporin, demonstrates significant activity against a range of bacteria, particularly Gram-positive organisms. wikipedia.orgpatsnap.com Its improved stability against many bacterial beta-lactamases compared to penicillins contributes to its broader spectrum of activity. wikipedia.org
Gram-Positive Aerobes:
Staphylococcus aureus : Cefazolin is effective against S. aureus, including strains that produce beta-lactamase. wikipedia.org
Streptococcus species : It is also clinically effective against infections caused by various streptococci. drugbank.com
Gram-Negative Aerobes: Cefazolin exhibits moderate activity against some Gram-negative bacteria. merckvetmanual.com Susceptible organisms in this category include:
Escherichia coli merckvetmanual.com
Klebsiella species merckvetmanual.com
Proteus mirabilis clsi.org
Salmonella species merckvetmanual.com
Shigella species merckvetmanual.com
Enterobacter species merckvetmanual.com
It is important to note that cefazolin is more effective against E. coli than cephalexin. merckvetmanual.com However, it is not effective against Enterococcus species, anaerobic bacteria, or atypical bacteria. wikipedia.org
The following table provides a summary of the in vitro susceptibility of various pathogens to cefazolin, with a concentration of 4 µg/mL being a key threshold for effectiveness against many common isolates. researchgate.net
| Pathogen | Susceptibility to Cefazolin |
| Staphylococcus species | 100% of clinical isolates inhibited at 4 µg/mL researchgate.net |
| Escherichia coli | 80% of clinical isolates inhibited at 4 µg/mL researchgate.net |
| Klebsiella pneumoniae | In vitro MICs for isolates ranged from 0.5 to 2 µg/mL asm.org |
Molecular Mechanisms of Bacterial Resistance to Cephalosporins
Bacterial resistance to cephalosporins, including cefazolin, is a significant clinical challenge and can arise through several molecular mechanisms. researchgate.netmdpi.com These mechanisms can prevent the antibiotic from reaching its target, inactivate the antibiotic, or alter the target itself. nih.gov
Beta-Lactamase Production and Hydrolysis
The most prevalent mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes. frontiersin.orgasm.org These enzymes hydrolyze the amide bond in the β-lactam ring, which is the core structural element of all β-lactam antibiotics, rendering the drug inactive. wikipedia.orgwikipedia.org
Several classes of β-lactamases exist, with varying substrate specificities:
Class A β-lactamases : This class includes the common TEM and CTX-M enzymes. frontiersin.org While older TEM enzymes readily hydrolyze penicillins and early cephalosporins, extended-spectrum β-lactamases (ESBLs) have evolved from these, capable of hydrolyzing third-generation cephalosporins. frontiersin.orgwikipedia.org CTX-M enzymes are particularly significant as a major cause of cephalosporin resistance in Enterobacteriaceae. nih.gov
Class C β-lactamases (AmpC) : These enzymes are known for their efficient hydrolysis of cephalosporins. mdpi.comnih.gov They can be chromosomally or plasmid-encoded and, when produced in sufficient quantities, can confer resistance to third-generation cephalosporins. mdpi.com
Class D β-lactamases (OXA) : These enzymes can hydrolyze oxacillin (B1211168) and related penicillins and also confer resistance to ampicillin (B1664943) and cephalothin. wikipedia.org
The production of these enzymes can be induced by exposure to β-lactams, and the genes encoding them can be present on the bacterial chromosome or acquired through mobile genetic elements like plasmids. wikipedia.org
Alterations in Penicillin-Binding Proteins
Another significant mechanism of resistance involves modifications to the penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. plos.orgtaylorandfrancis.com These alterations reduce the binding affinity of the antibiotic to the PBP, allowing the bacterial cell wall synthesis to continue even in the presence of the drug. plos.org
This resistance mechanism is particularly prominent in bacteria like Streptococcus pneumoniae and Enterococcus faecalis. oup.comfrontiersin.org In S. pneumoniae, mutations within the transpeptidase domain of PBPs, specifically PBP1a, PBP2b, and PBP2x, are associated with increased resistance to penicillins and cephalosporins. oup.comasm.org Similarly, in E. faecalis, mutations and overexpression of the low-affinity PBP4 have been linked to penicillin and cephalosporin resistance. frontiersin.org These mutational changes can make the active site of the PBP less accessible to the β-lactam antibiotic. plos.org
Efflux Systems and Permeability Modifications
Bacteria can also develop resistance by limiting the intracellular concentration of antibiotics. nih.gov This is achieved through two primary strategies: reducing the permeability of the cell envelope and actively pumping the antibiotic out of the cell.
Permeability Modifications : Gram-negative bacteria possess an outer membrane that acts as a permeability barrier. nih.gov Resistance can arise from mutations that reduce the number or alter the structure of porin channels, which are proteins that facilitate the entry of antibiotics like cephalosporins across the outer membrane. nih.govmdpi.com For instance, E. coli strains resistant to cephalosporins have been observed to downregulate OmpF and OmpC porins. mdpi.com
Efflux Pumps : Bacteria can utilize efflux pumps, which are transport proteins in the cell membrane, to actively expel antibiotics from the cell. nih.govoup.com Overexpression of these pumps can lead to multidrug resistance. nih.gov Several superfamilies of efflux pumps are involved in antibiotic resistance, including the Resistance-Nodulation-Division (RND) family, which is particularly important in Gram-negative bacteria. nih.govasm.org In Pseudomonas aeruginosa, for example, the MexAB-OprM efflux pump contributes to resistance against various antibiotics. mdpi.com The interplay between reduced permeability and active efflux can synergistically increase the level of antibiotic resistance. asm.org
Investigative Approaches for Overcoming Cephalosporin Resistance
The rise of cephalosporin resistance necessitates the development of new strategies to combat resistant bacteria. Current research focuses on several promising avenues:
β-Lactamase Inhibitors : A key strategy is the co-administration of β-lactam antibiotics with β-lactamase inhibitors (BLIs). nih.gov These inhibitors bind to and inactivate β-lactamase enzymes, thereby protecting the antibiotic from hydrolysis. wikipedia.org While older BLIs like clavulanic acid are effective against many Class A β-lactamases, there is a pressing need for new inhibitors that can tackle the growing diversity of β-lactamases, including metallo-β-lactamases (MBLs). asm.orgnih.gov One innovative approach involves cephalosporin-based prodrugs that release a potent zinc-chelating inhibitor only upon hydrolysis by an MBL. universiteitleiden.nl
Efflux Pump Inhibitors (EPIs) : Another area of investigation is the development of efflux pump inhibitors (EPIs). nih.gov These small molecules are designed to block the activity of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. oup.comnih.gov EPIs are typically intended for use in combination therapy with existing antibiotics. nih.gov
Novel Drug Delivery Systems : Nanotechnology offers new possibilities for overcoming resistance. nih.gov Nanoparticles can be used to encapsulate or conjugate with antibiotics, potentially enhancing their delivery to the site of infection and overcoming bacterial defense mechanisms like efflux pumps and biofilms. mdpi.comnih.gov
Development of Stable Antibiotics : The creation of new β-lactam antibiotics that are inherently more stable to hydrolysis by β-lactamases is an ongoing effort. nih.gov Cefiderocol, a recently approved cephalosporin, represents an example of this approach. frontiersin.org
Alternative and Adjuvant Therapies : Researchers are also exploring non-essential target inhibitors and anti-virulence factors as potential adjuvants to antibiotic therapy. nih.govfrontiersin.org These strategies aim to weaken the bacteria or disrupt their resistance mechanisms, making them more susceptible to conventional antibiotics. frontiersin.org
Q & A
Basic Research Questions
Q. How can the synthesis of cefazolin pivaloyl intermediates be optimized to minimize impurities?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (254 nm) to monitor reaction intermediates and impurities. Compare retention times of known impurities (e.g., cefazolin lactone, acetoxy analog, and pivaloyl derivatives) against reference standards . Adjust reaction conditions (e.g., pH, temperature) to suppress side reactions like epimerization or acyl migration, which are common in cephalosporin chemistry .
- Data-Driven Approach : Track impurity profiles using the USP Cefazolin RS standard and validate methods per ICH guidelines to ensure ≤3.5% total impurities .
Q. What analytical methods are recommended for characterizing this compound derivatives?
- Methodology :
- Spectroscopic Analysis : Use -NMR to confirm the pivaloyl group’s presence (distinct methyl resonances at δ 1.2–1.4 ppm) .
- Chromatography : Employ reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., 0.1% TFA in acetonitrile/water) to separate and quantify derivatives .
Q. How does the pivaloyl group influence the stability of cefazolin derivatives in aqueous solutions?
- Experimental Design : Conduct accelerated stability studies at 40°C/75% RH over 6 months. Monitor degradation products (e.g., open-ring delta isomers) using LC-MS and compare degradation kinetics with non-pivaloylated analogs .
- Key Finding : The bulky pivaloyl group reduces hydrolysis rates by steric hindrance, enhancing stability in acidic media compared to acetylated derivatives .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of cefazolin’s core using pivaloyl directing groups?
- Methodology : Leverage the pivaloyl group’s steric and electronic effects to direct C–H activation. For example, in indole derivatives, a C3-pivaloyl group enables site-selective arylation at C4/C5 positions via Rh-catalyzed reactions .
- Mechanistic Insight : DFT studies reveal that the pivaloyl group stabilizes transition states through hydrogen bonding with propargyl alcohol partners, ensuring reverse regioselectivity in annulation reactions .
Q. How can computational modeling (e.g., DFT) predict the reactivity of pivaloyl-containing intermediates in superacid media?
- Workflow :
Optimize geometries of pivaloyl cations and protonated pivalaldehyde using Gaussian at the B3LYP/6-311++G(d,p) level.
Calculate activation energies for rearrangements (e.g., pivaloyl → methyl isopropyl ketone) under varying superacid conditions (HF, triflic acid) .
- Validation : Compare theoretical outcomes with experimental -NMR data to validate hydride transfer mechanisms .
Q. What in vitro pharmacokinetic models predict the efficacy of this compound against resistant pathogens?
- Protocol :
- Protein Binding Assays : Measure unbound cefazolin concentrations using ultrafiltration (MW cutoff 30 kDa) to account for high protein binding (~74%) .
- PK/PD Modeling : Simulate time-kill curves using unbound drug concentrations exceeding pathogen-specific MIC values. Adjust dosing intervals based on (1.8–2.2 hours) and volume of distribution () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
